molecular formula C48H102O2P2 B7801303 Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate CAS No. 465527-58-6

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Cat. No. B7801303
M. Wt: 773.3 g/mol
InChI Key: ZKQLVOZSJHOZBL-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid1. It has an empirical formula of C48H102O2P2, a CAS Number of 465527-59-7, and a molecular weight of 773.271.



Synthesis Analysis

This compound can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base12.



Molecular Structure Analysis

The molecular formula of this compound is C16H35O2P・C32H68[P+] and it has a molecular weight of 774.2973.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not readily available, it is known that ionic liquids can work in two ways. The adsorption layer has very low friction and wear protection at low loads and temperatures. Due to friction, the surface of the metal emits electrons, as a result of which the surface acquires a positive charge. Due to this effect, anions can become fixed on the surface. Cations are attached to the surface due to electrostatic charge. Thus, an adsorption layer of an ionic liquid is created4.



Physical And Chemical Properties Analysis

This compound has a density of 0.895 g/mL at 20 °C (lit.)1. It also has a viscosity of 1198 cP at 25 °C5.


Scientific Research Applications

Surfactant and Oil Recovery

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate acts as a surfactant ionic liquid, being surface-active at room temperature due to its large alkyl chains. Its critical micelle concentration in aqueous solutions has been characterized, making it a candidate for use in oil recovery applications. Its phase behavior with water and n-dodecane shows a Winsor type III behavior, with a significant temperature effect on the phase diagram. This property is useful in oil recovery, as evidenced by measurements of interfacial tension, density, and viscosity in relevant phases (Rodríguez-Escontrela et al., 2015).

Chemoenzymatic Production

This compound has been employed in a two-step chemoenzymatic method for the production of chitooligosaccharides. When used for chitin pretreatment, it aids in generating specific oligosaccharides, which is foundational for developing green, sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).

Corrosion Protection

Investigations into its use as a conversion coating agent for corrosion protection of magnesium alloy AZ31 have been conducted. Results show a significant improvement in corrosion resistance when the compound reaches equilibrium with atmospheric moisture, suggesting its potential in protective coatings (Howlett et al., 2007).

Lubricant Additive

The compound improves the lubricating properties of environmentally friendly base oils like PAO 4 synthetic base oil and vegetable oils. It shows varying efficiency depending on the base oil and working temperature, demonstrating its potential in developing environmentally friendly lubricants (Kreivaitis et al., 2019).

Wetting Properties

Its wetting properties have been extensively studied, with analyses of surface tension and contact angle on various surfaces. This research is vital for understanding the interactions between this ionic liquid and different materials, potentially informing its applications in various industrial processes (Blanco et al., 2016).

Electrochemical Reactivity

The electrochemical behavior of this compound on different substrates like glassy carbon and AZ31 magnesium alloy has been investigated. This research is crucial for optimizing electrochemical parameters for corrosion protection and developing robust coatings on metals (Latham et al., 2011).

Epoxy Networks and Electrolytes

This compound has been used as a reactive additive in epoxy/amine networks, impacting the kinetics of polymerization and the final properties of epoxy networks. These findings are significant for the development of high-performance gel electrolytes in electrochemical devices like lithium-ion batteries (Leclère et al., 2016).

Carbon Dioxide Solubility

Its ability to dissolve carbon dioxide has been studied, showing higher solubility for CO2 than other ionic liquids. This property is particularly relevant for applications in carbon capture and storage technologies (Afzal et al., 2014).

Ion-Selective Optodes

The compound has been used in ion-selective optodes, particularly for detecting inorganic acids. Its use as a plasticizer in these applications demonstrates improved selectivity and stability for hydrophilic anions, which is critical in analytical chemistry and environmental monitoring (Zhu et al., 2011).

properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLVOZSJHOZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H102O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583493
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

CAS RN

465527-59-7
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465527-59-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Reactant of Route 2
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Reactant of Route 6
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Citations

For This Compound
1
Citations
RM Rios-Vera, A Chagnes… - Journal of Molecular …, 2022 - Elsevier
The distribution of Ag (I) between acidic aqueous phase (HNO 3) and organic phases, composed of trihexyl (tetradecyl) phosphonium bis-(2, 4, 4-trimethylpentyl) phosphinate (Cyphos® IL 104) diluted in kerosene or kerosene/1-decanol, has been studied. In order to elucidate the interactions in solution and the chemical equilibria responsible for Ag (I) extraction by Cyphos® IL 104, ionic conductivity, dynamic viscosity, and interfacial tension measurements, determination of water and nitric acid extraction were performed, and the …
Number of citations: 5 www.sciencedirect.com

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